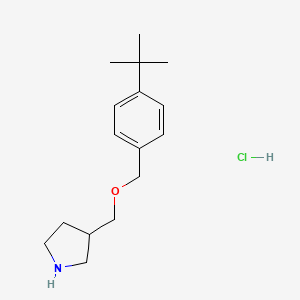

4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride

Description

4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride is a synthetic organic compound characterized by a tert-butyl-substituted benzyl group linked via an ether bridge to a pyrrolidinylmethyl moiety, with a hydrochloride counterion.

Properties

IUPAC Name |

3-[(4-tert-butylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)15-6-4-13(5-7-15)11-18-12-14-8-9-17-10-14;/h4-7,14,17H,8-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHBYUVZWLWESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps:

Formation of 4-(tert-Butyl)benzyl Alcohol: This can be achieved by the alkylation of benzyl alcohol with tert-butyl chloride in the presence of a strong base like sodium hydride.

Etherification: The 4-(tert-Butyl)benzyl alcohol is then reacted with 3-pyrrolidinylmethanol in the presence of an acid catalyst such as sulfuric acid to form the ether linkage.

Hydrochloride Salt Formation: The final step involves the treatment of the ether compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidinyl moieties using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidinylmethyl ether moiety may interact with hydrophobic pockets in proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with two related molecules from the provided evidence:

*Estimated based on structural analogy.

Key Observations:

Lipophilicity : The target compound’s tert-butyl benzyl group likely enhances lipophilicity compared to (phenylhydrazine) and (carbamate). This could improve membrane permeability in biological systems.

Molecular Weight : The target’s higher molecular weight (~281.8 g/mol) may influence pharmacokinetics compared to lighter analogs like (198.7 g/mol).

Research Findings and Implications

Synthetic Utility :

- The target compound’s ether linkage simplifies synthesis compared to ’s carbamate, which requires protection/deprotection steps.

- ’s phenylhydrazine is a precursor for indole derivatives, whereas the target’s pyrrolidine-benzyl structure may serve as a scaffold for dopamine receptor ligands .

Biological Activity :

Biological Activity

4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H22ClN

- Molecular Weight : 255.79 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It is believed to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a significant role in neurotransmission and are implicated in various neurological disorders.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may enhance cognitive functions by modulating cholinergic signaling pathways, which are crucial for learning and memory processes.

2. Antidepressant Activity

Studies have shown that related compounds can exhibit antidepressant-like effects in animal models. This activity may be linked to the modulation of serotonin and dopamine pathways, suggesting a multifaceted mechanism involving various neurotransmitter systems.

3. Analgesic Properties

Preliminary studies suggest potential analgesic effects, possibly through the inhibition of pain pathways mediated by glutamate receptors. The modulation of these receptors may reduce pain perception and provide relief in inflammatory conditions.

Table 1: Summary of Biological Activities

Research Findings

- Neuroprotection : In a study involving animal models, administration of the compound demonstrated significant improvements in cognitive function, correlating with increased nAChR activity .

- Antidepressant Effects : A series of behavioral tests indicated that similar compounds could reduce depressive-like behaviors, suggesting a potential for treating mood disorders .

- Pain Relief : Experimental models showed that the compound could attenuate pain responses, indicating its utility in managing chronic pain conditions .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis yield of 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride?

- Methodological Answer : Optimizing yield requires careful control of reaction stoichiometry and conditions. For example, tert-butyl-containing intermediates (e.g., tert-butyl glycidyl ether derivatives) often require inert atmospheres (N₂/Ar) to prevent side reactions. Stepwise alkylation of the pyrrolidine moiety with tert-butylbenzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) can improve selectivity. Monitoring reaction progress via TLC or HPLC (using C18 columns with acetonitrile/water gradients) ensures intermediates are fully converted. Adjusting pH during hydrochloride salt formation (using HCl in anhydrous ether) enhances crystallinity and purity .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) is recommended for high-purity isolation. Column chromatography (silica gel, eluting with dichloromethane/methanol 9:1) removes unreacted starting materials. For trace impurities, preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) improves separation. Confirming purity via melting point analysis (mp ~190–194°C, consistent with tert-butylbenzyl derivatives ) and elemental analysis (C, H, N within ±0.3% of theoretical values) is critical.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H NMR : Expect signals for tert-butyl protons (δ 1.3–1.4 ppm, singlet), pyrrolidine methylene (δ 2.5–3.0 ppm, multiplet), and aromatic protons (δ 7.2–7.4 ppm, doublets).

- IR : Stretching vibrations for ether C-O (1100–1250 cm⁻¹) and ammonium hydrochloride N-H⁺ (2500–3000 cm⁻¹).

- Mass Spec (ESI+) : Molecular ion [M+H]⁺ at m/z ~320.2 (C₁₇H₂₆ClNO₂).

Cross-validate with PubChem-derived InChI keys (e.g., XMYLJBUWFKTAQI-UHFFFAOYSA-N for structurally similar tert-butyl amines ).

Advanced Research Questions

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate solutions (0.1 M) in buffers (pH 1–10) at 37°C for 72 hours. Monitor degradation via LC-MS (e.g., Agilent ZORBAX Eclipse Plus C18 column, 1.8 µm). Hydrolysis of the ether bond is expected under strongly acidic/basic conditions, yielding tert-butylbenzyl alcohol and pyrrolidine derivatives.

- Thermal Stability : Use TGA/DSC to identify decomposition onset (~200°C) and FTIR to detect volatile byproducts (e.g., HCl gas). Compare with tert-butylbenzyl ether analogs, which show thermal degradation above 180°C .

Q. How can researchers design assays to evaluate its potential as a cholinergic receptor modulator?

- Methodological Answer :

- In Vitro Binding : Use radioligand displacement assays (³H-NMS for muscarinic receptors; ³H-epibatidine for nicotinic receptors). Prepare compound solutions in DMSO (≤0.1% final concentration) and measure IC₅₀ values (expected range: 10–100 nM for high-affinity analogs).

- Functional Activity : Employ FLIPR-based calcium flux assays in CHO-K1 cells expressing human M1/M3 receptors. Normalize responses to carbachol (EC₅₀ ~1 µM) and analyze inverse agonism/antagonism .

Q. How should contradictory data between synthesis batches be resolved?

- Methodological Answer :

- Analytical Harmonization : Ensure consistent NMR acquisition parameters (e.g., 500 MHz, DMSO-d6 as solvent). For batch-to-batch variability in melting points (±3°C), perform XRPD to check polymorphic forms.

- Impurity Profiling : Use UPLC-QTOF (e.g., Waters ACQUITY BEH C18 column) to identify trace intermediates (e.g., tert-butylbenzyl chloride residuals). Adjust recrystallization solvents (e.g., switch from ethanol to acetone/hexane) to suppress impurity incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.